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molecular formula C7H9NO2 B2440535 3-Amino-5-methoxyphenol CAS No. 162155-27-3

3-Amino-5-methoxyphenol

Cat. No. B2440535
M. Wt: 139.154
InChI Key: ILTCFIIXWWUIPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993757B2

Procedure details

To a solution of 3-amino-5-methoxyphenol (Example 20, step i, 140 mg, 1.0 mmol), triphenylphosphine (390 mg, 1.5 mmol) and propan-2-ol (90 ul, 1.2 mmol) in THF (3 ml) was added portion wise di-tert-butyl diazocarboxylate (345 mg, 1.5 mmol) at room temperature. After stirring for 3 hours the reaction mixture was diluted with ethyl acetate and extracted with a 1N aqueous solution of HCl. The combined aqueous phases were brought to pH=10 with a aqueous solution of 1N NaOH and then extracted with ethyl acetate. The combined organics were filtered through a hydrophobic frit and the solvents were removed under reduced pressure to give 3-isopropoxy-5-methoxyaniline as a light brown oil (169 mg).
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
90 μL
Type
reactant
Reaction Step One
[Compound]
Name
di-tert-butyl diazocarboxylate
Quantity
345 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4](O)[CH:5]=[C:6]([O:8][CH3:9])[CH:7]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:30][CH:31]([OH:33])[CH3:32]>C1COCC1.C(OCC)(=O)C>[CH:31]([O:33][C:4]1[CH:3]=[C:2]([CH:7]=[C:6]([O:8][CH3:9])[CH:5]=1)[NH2:1])([CH3:32])[CH3:30]

Inputs

Step One
Name
Quantity
140 mg
Type
reactant
Smiles
NC=1C=C(C=C(C1)OC)O
Name
Quantity
390 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
90 μL
Type
reactant
Smiles
CC(C)O
Name
di-tert-butyl diazocarboxylate
Quantity
345 mg
Type
reactant
Smiles
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 3 hours the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with a 1N aqueous solution of HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
The combined organics were filtered through a hydrophobic frit
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)OC=1C=C(N)C=C(C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 169 mg
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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